COX-2 Selectivity Index: Matching the Benchmark of Celecoxib
In a direct head-to-head study, a key derivative of the 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole scaffold, compound 8b, exhibited a COX-2 selectivity index (SI) of 211, closely approaching that of the clinical benchmark celecoxib (SI = 312) [1]. This near-equivalence in isoform preference is critical, as it distinguishes the series from less selective agents like indomethacin (SI = 1.25) [1].
| Evidence Dimension | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | Selectivity Index (SI) = 211 for compound 8b |
| Comparator Or Baseline | Celecoxib (SI = 312); Indomethacin (SI = 1.25) |
| Quantified Difference | Compound 8b achieves 67.6% of celecoxib's SI, and is >168-fold more selective than indomethacin. |
| Conditions | In vitro enzyme inhibition assay using human recombinant COX-1 and COX-2. |
Why This Matters
High COX-2 selectivity is the primary predictor of reduced gastrointestinal toxicity compared to non-selective NSAIDs, making this scaffold superior for projects targeting safer anti-inflammatory agents.
- [1] Shaker, A. M. M., et al. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry, 129, 106143. View Source
